5-Methylhexan-3-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVYLFHTJZWTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211360 | |

| Record name | 5-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS], Liquid | |

| Record name | 5-Methyl-3-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

135 °C | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

623-56-3 | |

| Record name | 5-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLHEXAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884FC3YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical and Physical Properties of 5-Methylhexan-3-one

This document provides a comprehensive overview of the chemical and physical properties of this compound, a significant organic compound utilized as a solvent, a synthetic intermediate, and in the flavor and fragrance industry.[1] The following sections detail its molecular characteristics, physical constants, and the experimental protocols for their determination, offering a technical resource for laboratory and research applications.

Chemical Identity and Structure

This compound, also known as ethyl isobutyl ketone, is a colorless liquid with a characteristic pleasant, fruity odor.[1] It belongs to the ketone family of organic compounds.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 623-56-3[2] |

| Molecular Formula | C₇H₁₄O[1][2] |

| Molecular Weight | 114.19 g/mol [1][2] |

| Canonical SMILES | CCC(=O)CC(C)C[3] |

| InChI Key | DXVYLFHTJZWTRF-UHFFFAOYSA-N[3][4] |

| Synonyms | 5-Methyl-3-hexanone, Ethyl isobutyl ketone, Isobutyl ethyl ketone, 2-Methyl-4-hexanone[2][4] |

Physical and Chemical Properties

The physical properties of this compound are critical for its application in various industrial and laboratory settings. These properties are summarized below.

| Property | Value | Unit | Notes |

| Physical State | Liquid[1][2] | - | At room temperature[1] |

| Appearance | Colorless Liquid[1] | - | - |

| Odor | Pleasant, fruity[1] | - | - |

| Boiling Point | 135 - 142 | °C | At 760 mmHg[2][5] |

| Melting Point | -66.00 | °C | |

| Density | 0.8163 | g/cm³[1] | - |

| Vapor Pressure | 6.619 | mmHg | at 25.00 °C (estimated)[5] |

| Flash Point | 31.00 | °C | TCC (estimated)[5] |

| Solubility | Limited in water; Soluble in organic solvents (ethanol, methanol, acetone)[1] | - | The hydrophobic carbon chain limits water solubility[1] |

| LogP (o/w) | 1.840 | - | Estimated[5] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] The micro-capillary method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or paraffin oil[6]

-

Stand and clamp

Procedure:

-

Assemble the apparatus by clamping the Thiele tube to the stand. Fill the Thiele tube with mineral or paraffin oil to a level above the upper sidearm.[7]

-

Attach the small test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.[7][8]

-

Add approximately 2-3 mL of this compound to the test tube.[6]

-

Place the capillary tube, open end down, into the liquid in the test tube.[7]

-

Immerse the thermometer and attached test tube assembly into the oil bath of the Thiele tube.[8]

-

Gently heat the side arm of the Thiele tube.[7] Convection currents will ensure uniform temperature distribution.[8]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.[7]

-

When a rapid and continuous stream of bubbles emerges from the capillary, remove the heat source.[7][8]

-

The liquid will begin to cool, and the bubbling will slow down.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. It can be determined by measuring the mass and volume of a sample.

Apparatus:

-

10 mL or 25 mL Graduated cylinder

-

Electronic balance (readable to at least 0.01 g)

-

Pipette

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and record its mass (m₁).[9][10]

-

Using a pipette, carefully transfer a known volume of this compound (e.g., 10.0 mL, V) into the graduated cylinder. Read the volume from the bottom of the meniscus.[10]

-

Place the graduated cylinder with the liquid sample back on the balance and record the combined mass (m₂).[9][10]

-

Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.

-

Repeat the procedure two more times and calculate the average density to improve accuracy.[10]

Determination of Solubility

This protocol outlines a qualitative assessment of the solubility of this compound in water and a representative organic solvent.

Apparatus:

-

Test tubes and rack

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Solubility in Water: a. Add approximately 2 mL of deionized water to a clean test tube. b. Add 4-5 drops of this compound to the test tube. c. Agitate the mixture vigorously for 30-60 seconds (using a vortex mixer or by shaking). d. Allow the mixture to stand and observe. Note whether a single homogeneous phase forms (soluble), a cloudy suspension forms (partially soluble), or two distinct layers remain (insoluble).[11] Given its known properties, distinct layers are expected.[1]

-

Solubility in an Organic Solvent (e.g., Ethanol): a. Add approximately 2 mL of ethanol to a clean test tube. b. Add 4-5 drops of this compound to the test tube. c. Agitate the mixture vigorously. d. Observe the mixture for the formation of a single, clear phase, which indicates solubility.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for structural elucidation and purity assessment. Data exists for 5-Methyl-3-hexanone across several techniques, including NMR (¹³C, ¹H, ¹⁷O), FTIR, Raman, and Mass Spectrometry (GC-MS).[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[13] For a pure sample of this compound, it provides a retention time characteristic of the column and conditions used, along with a mass spectrum that reveals its molecular weight and fragmentation pattern.

Apparatus:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

GC column suitable for volatile compounds (e.g., capillary column)[14]

-

Helium or hydrogen carrier gas[14]

-

Microsyringe for sample injection

-

Solvent (e.g., acetone or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~30 mg in 1-2 mL) in a suitable volatile solvent like acetone.[15]

-

Instrument Setup: a. Set the GC injector to a temperature sufficient for rapid vaporization (e.g., 250 °C). b. Program the column oven temperature. A typical program might start at 60 °C and ramp up to ensure elution.[15] c. Set the carrier gas flow rate. d. Configure the mass spectrometer. For ketones, Electron Ionization (EI) at 70 eV is standard.[15][16] Set the detector to scan a relevant mass range (e.g., m/z 25-200).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[13]

-

Data Acquisition: The sample is separated on the column, and as it elutes, it enters the mass spectrometer. The instrument records the total ion chromatogram and the mass spectrum for each peak.

-

Data Analysis: a. Identify the peak corresponding to this compound in the chromatogram. b. Analyze its mass spectrum. Look for the molecular ion peak (M⁺) at m/z 114. c. Identify characteristic fragment ions. For ketones, alpha-cleavage is common.[16] Cleavage next to the carbonyl group would be expected to produce prominent peaks, such as at m/z 85 (loss of ethyl radical) and m/z 57 (loss of isobutyl radical).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H14O | CID 12187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 4. 3-Hexanone, 5-methyl- [webbook.nist.gov]

- 5. 5-methyl-3-hexanone, 623-56-3 [thegoodscentscompany.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chymist.com [chymist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. memphis.edu [memphis.edu]

- 16. csun.edu [csun.edu]

5-Methylhexan-3-one structural formula and isomers

An In-depth Technical Guide to 5-Methylhexan-3-one: Structural Formula and Isomers

This technical guide provides a comprehensive overview of this compound, focusing on its structural formula, and its constitutional and stereoisomers. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information, including physical properties and analytical methodologies.

This compound: Core Compound Profile

This compound is an aliphatic ketone with the molecular formula C₇H₁₄O.[1][2][3] It is also known by synonyms such as ethyl isobutyl ketone.[1][4] The structure consists of a hexane chain with a carbonyl group at the third carbon and a methyl group at the fifth carbon.

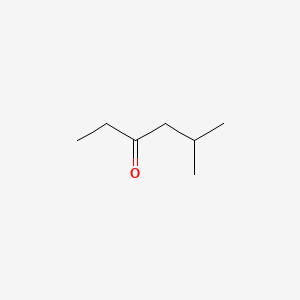

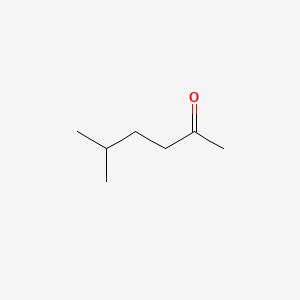

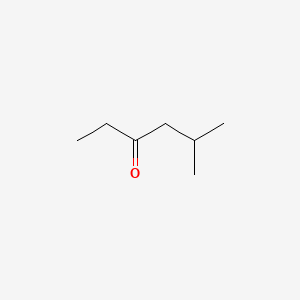

Structural Formula:

CH₃CH₂C(=O)CH₂CH(CH₃)₂

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 623-56-3[1]

-

Molecular Weight: 114.19 g/mol [1]

-

InChI: InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3[1][2]

This compound is a colorless liquid with a fruity odor and is used as an intermediate in organic synthesis and in fragrance formulations.[3] It is soluble in organic solvents and has limited solubility in water.[3]

Isomerism in C₇H₁₄O Ketones

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[5] For the molecular formula C₇H₁₄O, numerous ketone isomers exist, which can be broadly classified into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have different connectivity of atoms.[6] These can be further categorized as chain, positional, and functional isomers.

-

Chain Isomers: These isomers have different arrangements of the carbon skeleton. For example, a straight-chain heptanone is a chain isomer of a branched methylhexanone.

-

Positional Isomers: These isomers have the same carbon skeleton and functional group, but the position of the functional group (the carbonyl group in this case) differs.[7] For instance, heptan-2-one, heptan-3-one, and heptan-4-one are positional isomers.

-

Functional Isomers: These isomers have different functional groups. Aldehydes with the formula C₇H₁₄O, such as heptanal, are functional isomers of ketones like this compound.[8][9]

Below is a list of some of the constitutional ketone isomers of this compound:

Heptanones (Chain Isomers of this compound):

-

Heptan-2-one

-

Heptan-3-one

-

Heptan-4-one

Methylhexanones (Chain and Positional Isomers):

-

2-Methylhexan-3-one

-

4-Methylhexan-2-one

-

4-Methylhexan-3-one

-

5-Methylhexan-2-one

-

3-Methylhexan-2-one

Other Branched Isomers:

-

3,3-Dimethylpentan-2-one

-

4,4-Dimethylpentan-2-one

-

3,4-Dimethylpentan-2-one

-

2,4-Dimethylpentan-3-one (Diisopropyl ketone)

-

2,2-Dimethylpentan-3-one

-

Ethyl pentan-2-one (Incorrect IUPAC name, would be a heptanone)

-

3-Ethylpentan-2-one

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. A key feature for stereoisomerism in these ketones is the presence of a chiral center (a carbon atom attached to four different groups).

-

This compound itself is achiral as it does not contain a chiral center.[2]

-

However, some of its constitutional isomers are chiral and exist as enantiomers (non-superimposable mirror images). For example:

-

5-Methylhexan-2-one: The carbon at position 5 is a chiral center.

-

3-Methylhexan-2-one: The carbon at position 3 is a chiral center.

-

4-Methylhexan-2-one: The carbon at position 4 is a chiral center.

-

3,4-Dimethylpentan-2-one: The carbons at positions 3 and 4 are chiral centers.

-

Data Presentation

Physical Properties of this compound and Selected Isomers

| Compound | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) |

| C₇H₁₄O | This compound | 623-56-3 | 135 - 142[1][3] | 0.8163[3] |

| C₇H₁₄O | Heptan-2-one | 110-43-0 | 151 | 0.811 |

| C₇H₁₄O | Heptan-3-one | 106-35-4 | 148 | 0.818 |

| C₇H₁₄O | Heptan-4-one | 123-19-3 | 144-145 | 0.817 |

| C₇H₁₄O | 5-Methylhexan-2-one | 110-12-3 | 145 | 0.815 |

| C₇H₁₄O | 2,4-Dimethylpentan-3-one | 565-80-0 | 124-125 | 0.806 |

Note: Data for isomers is sourced from publicly available chemical databases and may vary slightly between sources.

Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| Infrared (IR) | Strong C=O stretch around 1715 cm⁻¹.[4] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z = 114. Key fragments at m/z = 85, 57, 29.[1][10] |

| ¹H NMR | Signals corresponding to ethyl, isobutyl, and methylene protons.[1] |

| ¹³C NMR | Carbonyl carbon signal around 211 ppm. Aliphatic carbon signals in the range of 10-50 ppm.[11] |

Experimental Protocols

Synthesis of a Ketone: Friedel-Crafts Acylation (General Protocol)

This is a general method for synthesizing ketones and can be adapted for this compound.

Objective: To synthesize a ketone by reacting an acyl chloride with an organocadmium reagent (derived from a Grignard reagent).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-bromobutane

-

Cadmium chloride (anhydrous)

-

Propanoyl chloride

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. b. Add a small volume of a solution of 1-bromobutane in anhydrous diethyl ether to initiate the reaction. c. Once the reaction starts, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. d. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

-

Preparation of Organocadmium Reagent: a. In a separate flask, add anhydrous cadmium chloride. b. Cool the Grignard reagent solution in an ice bath and slowly add the cadmium chloride. c. Stir the mixture at room temperature for about an hour. The formation of dibutylcadmium will occur.

-

Acylation: a. Dissolve propanoyl chloride in anhydrous diethyl ether and add it dropwise to the cooled organocadmium reagent. b. After the addition, stir the reaction mixture at room temperature for one hour, then gently reflux for another hour.

-

Work-up and Purification: a. Pour the reaction mixture onto crushed ice and add dilute sulfuric acid to decompose the complex. b. Separate the ether layer and extract the aqueous layer with diethyl ether. c. Combine the ether extracts, wash with water, then with a sodium bicarbonate solution, and finally with brine. d. Dry the ether solution over anhydrous magnesium sulfate. e. Remove the ether by distillation. f. Purify the resulting crude ketone by fractional distillation to obtain the final product.

Analysis of Ketone Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify ketone isomers in a mixture.[12]

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).[12]

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).[13]

-

Helium carrier gas.[12]

-

Sample mixture of ketone isomers dissolved in a suitable solvent (e.g., dichloromethane).

-

Internal standard (e.g., n-undecane), if quantitative analysis is required.[13]

Procedure:

-

Sample Preparation: a. Prepare a dilute solution (e.g., 100 ppm) of the ketone isomer mixture in the chosen solvent. b. If performing quantification, add a known concentration of the internal standard to the sample and calibration standards.[13]

-

GC-MS Instrument Setup: a. Injector: Set to a temperature of 250°C. Use splitless or split injection mode depending on the sample concentration. b. Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 10°C/min to 200°C.

- Final hold: Hold at 200°C for 5 minutes. (This program is a starting point and should be optimized for the specific mixture of isomers.) c. Carrier Gas: Set a constant flow rate for helium (e.g., 1 mL/min). d. Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

- Scan Range: Set the mass scan range from m/z 35 to 200.

- Source Temperature: Set to 230°C.

- Quadrupole Temperature: Set to 150°C.

-

Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample into the GC. b. Start the data acquisition. The isomers will separate based on their boiling points and interaction with the column's stationary phase, resulting in different retention times.[14] c. Identify each isomer by comparing its mass spectrum with a reference library (e.g., NIST). d. The retention time and the fragmentation pattern in the mass spectrum provide a high degree of confidence in the identification of each isomer.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

Caption: Isomeric relationships of this compound.

References

- 1. This compound | C7H14O | CID 12187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Hexanone, 5-methyl- [webbook.nist.gov]

- 5. coconote.app [coconote.app]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. embibe.com [embibe.com]

- 10. 3-Hexanone, 5-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. ursinus.edu [ursinus.edu]

Spectroscopic Analysis of 5-Methylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methylhexan-3-one (CAS: 623-56-3), a ketone with the molecular formula C₇H₁₄O.[1] The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details experimental protocols and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the essential ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |

| a | 0.9 | Doublet | 6H | 2 x -CH₃ |

| b | 1.0 | Triplet | 3H | -CH₃ |

| c | 2.1 | Multiplet | 1H | -CH- |

| d | 2.2 | Doublet | 2H | -CH₂- |

| e | 2.4 | Quartet | 2H | -CH₂- |

Note: Data is based on predicted values and may vary slightly from experimental results.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~10-15 |

| C2 | ~30-65 |

| C3 (C=O) | ~205-220 |

| C4 | ~30-65 |

| C5 | ~25-35 |

| C6, C7 | ~20-50 |

Note: There are seven carbon atoms in the molecule, but due to chemical equivalence, fewer signals may be observed.[2] The chemical shift for the carbonyl carbon (C=O) is characteristically downfield.[3]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2960-2870 | Strong | C-H Stretch | Alkane |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1370 | Medium | C-H Bend | Alkane |

Note: The strong absorption at ~1715 cm⁻¹ is highly characteristic of a saturated aliphatic ketone.[4]

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 10.03 | [M]⁺ (Molecular Ion) |

| 85 | 21.85 | [M - C₂H₅]⁺ (α-cleavage) |

| 57 | 99.99 | [M - C₄H₉]⁺ or [C₄H₉]⁺ (α-cleavage) |

| 41 | 30.07 | [C₃H₅]⁺ |

| 29 | 51.23 | [C₂H₅]⁺ |

Data sourced from MassBank and PubChem.[1][5] The base peak at m/z 57 is characteristic of α-cleavage in ketones.[5]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

References

The Natural Occurrence and Biosynthesis of 5-Methylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexan-3-one, a branched-chain aliphatic ketone, has been identified as a naturally occurring volatile organic compound in a limited number of organisms across different kingdoms. This technical guide provides a comprehensive overview of its known natural sources in plants and insects, delves into the probable biosynthetic pathways derived from branched-chain amino acid catabolism, and furnishes detailed experimental protocols for its extraction and analysis. While the presence of this compound is documented, quantitative data remains scarce, highlighting a significant area for future research. This document aims to serve as a foundational resource for researchers investigating the ecological roles, biosynthetic mechanisms, and potential applications of this and related semiochemicals.

Natural Occurrence of this compound

This compound has been identified in both the plant and animal kingdoms, suggesting diverse ecological roles. Its presence is noted in specific insect and mammalian species, and a structurally related compound has been found in the floral scent of a tropical plant.

In Insects

The primary documented insect source of this compound is the harvester ant, Pogonomyrmex rugosus.[1] In many ant species, mandibular glands are responsible for producing alarm pheromones and defensive secretions. While 4-methyl-3-heptanone is a more commonly identified alarm pheromone in Pogonomyrmex species, the presence of this compound in P. rugosus suggests a potential role in the complex chemical communication system of this species.

In Plants

Direct evidence for this compound in plants is limited. However, a closely related hydroxylated analogue, (S)-2-hydroxy-5-methyl-3-hexanone , has been identified as a major component of the floral scent of the tropical Araceae species, Taccarum ulei. This compound, along with dihydro-β-ionone, accounts for over 96% of the total scent discharge and is a powerful attractant for its scarab beetle pollinators.[2][3] The structural similarity strongly suggests that the biosynthetic precursors and enzymatic logic are shared with this compound.

In Mammals

The natural products database PubChem lists the klipspringer antelope (Oreotragus oreotragus) as a source of this compound. Klipspringers possess well-developed preorbital glands used for scent-marking territories.[4][5] These secretions are complex chemical mixtures, and the presence of this ketone likely contributes to the olfactory signals conveying information about the individual's status and territory.

Quantitative Data

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. While its presence has been confirmed, concentration levels in plant tissues, floral headspace, or insect glands have not been published. The following table is provided as a template for future research endeavors aimed at quantifying this compound.

| Organism | Species | Tissue/Source | Compound | Concentration (ng/g or ng/µL) | Method of Quantification | Reference |

| Insect | Pogonomyrmex rugosus | Mandibular Gland | This compound | Data not available | GC-MS | [Future Study] |

| Plant | Taccarum ulei | Floral Headspace | (S)-2-hydroxy-5-methyl-3-hexanone | Data not available | GC-MS | [Future Study] |

| Mammal | Oreotragus oreotragus | Preorbital Gland Secretion | This compound | Data not available | GC-MS | [Future Study] |

Table 1: Template for Quantitative Analysis of this compound and Related Compounds in Natural Sources.

Proposed Biosynthetic Pathways

The branched structure of this compound strongly points to a biosynthetic origin from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. The core biochemical steps are likely conserved across plants and insects, involving transamination, decarboxylation, and subsequent modifications.

Biosynthesis in Insects (Hypothetical)

In insects, pheromone biosynthesis often utilizes intermediates from primary metabolism, including fatty acid and amino acid pathways. The catabolism of isoleucine is a well-established process that generates precursors for various compounds, including ketones.

The proposed pathway begins with the essential amino acid L-isoleucine.

-

Transamination : The first step is the removal of the amino group from L-isoleucine by a branched-chain aminotransferase (BCAT) , which transfers the amino group to α-ketoglutarate to form glutamate. This reaction produces the α-keto acid, (S)-α-keto-β-methylvalerate.

-

Oxidative Decarboxylation : The α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex removes the carboxyl group as CO₂ and attaches the remaining acyl group to Coenzyme A, forming 2-methylbutyryl-CoA.

-

Chain Elongation : 2-methylbutyryl-CoA can then be elongated by condensation with acetyl-CoA, a common step in the biosynthesis of longer-chain methyl-branched hydrocarbons and ketones. This would form a β-keto acyl-CoA intermediate.

-

Reduction, Dehydration, and Final Reduction : The β-keto group is sequentially reduced, dehydrated, and reduced again to form the saturated acyl-CoA chain.

-

Thioester cleavage and Oxidation : The final steps likely involve the cleavage of the CoA thioester and subsequent oxidation to form the ketone at the C3 position.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Leucine and its keto acid enhance the coordinated expression of genes for branched-chain amino acid catabolism in Arabidopsis under sugar starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Methylhexan-3-one (Ethyl Isobutyl Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexan-3-one, commonly known as ethyl isobutyl ketone, is a branched-chain aliphatic ketone. Its chemical structure and properties make it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and available toxicological data.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound . It is also widely known by several other names, which are often encountered in commercial and laboratory settings.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Common Name | Ethyl isobutyl ketone |

| Synonyms | 5-Methyl-3-hexanone, Isobutyl ethyl ketone, 2-Methyl-4-hexanone[2] |

| CAS Number | 623-56-3[1] |

| Molecular Formula | C₇H₁₄O[1] |

| SMILES | CCC(=O)CC(C)C |

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 135 °C at 760 mmHg | [1][2] |

| Vapor Pressure | 6.619 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 31 °C (88 °F) (Tag Closed Cup, estimated) | [2] |

| Solubility in Water | 4057 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 1.840 (estimated) | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Grignard reaction being a common and effective approach. The following protocol outlines the synthesis starting from 2-methyl-1-propanol.

Synthesis via Grignard Reaction

This synthesis involves a three-step process: conversion of the starting alcohol to an alkyl halide, formation of a Grignard reagent, and subsequent acylation to yield the target ketone.[4]

Step 1: Conversion of 2-Methyl-1-propanol to 1-Chloro-2-methylpropane

-

Reaction: 2-Methyl-1-propanol is reacted with thionyl chloride (SOCl₂) to produce 1-chloro-2-methylpropane.[4]

-

Procedure: In a well-ventilated fume hood, cool a flask containing 2-methyl-1-propanol in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion. The crude 1-chloro-2-methylpropane is then purified by distillation.

Step 2: Formation of Isobutylmagnesium Chloride (Grignard Reagent)

-

Reaction: The prepared 1-chloro-2-methylpropane is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, isobutylmagnesium chloride.[4]

-

Procedure: Under a dry nitrogen or argon atmosphere, place magnesium turnings in a flame-dried flask equipped with a condenser and a dropping funnel. Add a small crystal of iodine to activate the magnesium. A solution of 1-chloro-2-methylpropane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Once the magnesium is consumed, the resulting Grignard reagent is a grayish solution.

Step 3: Acylation of Isobutylmagnesium Chloride with Propionyl Chloride

-

Reaction: The Grignard reagent is reacted with propionyl chloride in anhydrous diethyl ether.[4]

-

Procedure: The solution of isobutylmagnesium chloride is cooled in an ice-salt bath. A solution of propionyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.[5] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Toxicological Data

Currently, there is limited specific toxicological data available for this compound. Safety data sheets indicate that it may cause irritation.[3] For the structurally related compound, 5-methyl-2-hexanone, the oral LD50 in rats has been reported as 3200 mg/kg and 3870 mg/kg in different studies.[6] It is important to handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

References

- 1. This compound | C7H14O | CID 12187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-3-hexanone, 623-56-3 [thegoodscentscompany.com]

- 3. 5-Methyl-3-hexanone - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Synthesis of 5-methyl-3-hexanone from 2-methyl-1-propanol | Filo [askfilo.com]

- 5. From 2-methylchloropropane, prepare 5-methyl3-hexanone | Filo [askfilo.com]

- 6. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methylhexan-3-one molecular weight and formula

An In-depth Technical Guide on 5-Methylhexan-3-one

This guide provides a detailed overview of the fundamental chemical properties of this compound, a ketone used in various chemical applications. The information is tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is an organic compound with a straightforward aliphatic structure. Its key identifiers and properties are summarized below for easy reference.

Quantitative Molecular Data

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2][3][4][5] |

| Molecular Weight | 114.19 g/mol | [2][3][4] |

| Alternate Molecular Weight | 114.189 | [1] |

| Alternate Molecular Weight | 114.188 | [5] |

| CAS Number | 623-56-3 | [1][5] |

Logical Structure of the Compound

The IUPAC name, this compound, describes the arrangement of atoms within the molecule. The following diagram illustrates this logical structure, breaking down the name into its constituent parts which define the final chemical structure.

References

Solubility of 5-Methylhexan-3-one in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methylhexan-3-one in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound (C₇H₁₄O) is a ketone recognized for its utility as a solvent and as an intermediate in organic synthesis.[1] A clear, colorless liquid, its solubility characteristics are a critical determinant of its application in various chemical processes, including reaction chemistry, extractions, and formulation development. Understanding its behavior in different solvent systems is paramount for its effective implementation in laboratory and industrial settings.

Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes a polar carbonyl group and a nonpolar hydrocarbon chain. This duality governs its interaction with polar and non-polar solvents.

Aqueous Solubility

This compound exhibits limited solubility in water. This is attributed to the hydrophobic nature of its carbon chain, which disrupts the hydrogen bonding network of water.[1] An estimated water solubility value is available, providing a quantitative measure of its behavior in aqueous solutions.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 4057 | Estimated |

| [Source: The Good Scents Company[2]] |

For comparative purposes, the experimentally determined water solubility of its isomer, 5-methyl-2-hexanone, is 5400 mg/L at 25 °C.[3]

Solubility in Organic Solvents

Table 2: Qualitative and Comparative Solubility of this compound and its Isomer in Organic Solvents

| Solvent | This compound (Qualitative) | 5-Methyl-2-hexanone (Quantitative/Qualitative) |

| Ethanol | Readily Soluble[1] | Miscible[3] |

| Methanol | Readily Soluble[1] | - |

| Acetone | Readily Soluble[1] | Very Soluble[3] |

| Diethyl Ether | - | Miscible[3] |

| Benzene | - | Very Soluble[3] |

| Carbon Tetrachloride | - | Soluble[3] |

| [Source: Solubility of Things[1], PubChem[3]] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following section outlines established methodologies applicable to determining the solubility of this compound.

Water Solubility Determination (OECD Test Guideline 105)

The OECD Test Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[5][6][7][8][9] Two primary methods are recommended based on the expected solubility range: the Shake-Flask Method and the Column Elution Method.

3.1.1. Shake-Flask Method

This method is considered the "gold standard" for solubility measurements and is suitable for substances with solubilities above 10⁻² g/L.[10][11]

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis Spectrophotometer).

-

-

Procedure:

-

Add an excess of this compound to a flask containing deionized water.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

After equilibration, cease agitation and allow the mixture to stand for a defined period to allow for phase separation.

-

Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved substance is transferred.

-

Centrifuge or filter the sample to remove any suspended micro-droplets.

-

Analyze the concentration of this compound in the sample using a validated analytical method.

-

3.1.2. Column Elution Method

This method is appropriate for substances with low water solubility (less than 10⁻² g/L).[11][12]

-

Principle: A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured once equilibrium is achieved.

-

Apparatus:

-

Jacketed chromatography column.

-

Inert support material (e.g., glass beads, silica).

-

Metering pump.

-

Fraction collector.

-

Analytical instrument for concentration measurement.

-

-

Procedure:

-

Coat the inert support material with an excess of this compound.

-

Pack the coated support into the chromatography column.

-

Pump deionized water through the column at a low and constant flow rate.

-

Collect fractions of the eluate over time.

-

Analyze the concentration of this compound in each fraction.

-

The solubility is determined from the plateau of the concentration curve, where the concentration of consecutive fractions is constant.

-

Organic Solvent Solubility Determination

The principles of the shake-flask method can be adapted to determine solubility in organic solvents.

-

Procedure:

-

Substitute deionized water with the desired organic solvent (e.g., ethanol, acetone).

-

Follow the same steps of adding an excess of this compound, equilibrating at a constant temperature, separating the phases, and analyzing the concentration in the supernatant.

-

Given the expected high solubility, it is crucial to ensure that a true excess of the solute is present to achieve saturation.

-

Analytical Quantification

Accurate quantification of this compound in the solvent is critical. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique due to the compound's volatility. For UV-Vis spectrophotometry, derivatization with a chromophore-containing reagent like 2,4-dinitrophenylhydrazine may be necessary to enable sensitive detection.[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 5-methyl-3-hexanone, 623-56-3 [thegoodscentscompany.com]

- 3. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 623-56-3: 5-Methyl-3-hexanone | CymitQuimica [cymitquimica.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 12. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

- 13. egyankosh.ac.in [egyankosh.ac.in]

The Enigmatic Origins: A Technical Guide to the Biosynthesis of 5-Methylhexan-3-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexan-3-one is a volatile organic compound identified in various organisms, including mammals and insects, where it may function as a pheromone or signaling molecule. Despite its detection in nature, the endogenous biosynthetic pathway of this compound has not been empirically elucidated. This technical guide synthesizes current biochemical knowledge to propose a plausible biosynthetic pathway for this compound, drawing parallels with established metabolic routes such as branched-chain amino acid catabolism and fatty acid biosynthesis. This document provides a theoretical framework, detailed hypothetical enzymatic steps, quantitative data from analogous enzymes, and relevant experimental protocols to guide future research in validating this proposed pathway. The information presented herein is intended to serve as a foundational resource for researchers aiming to understand and potentially engineer the biosynthesis of this and similar branched-chain ketones.

Introduction

This compound is a branched-chain ketone that has been identified as a component of the chemical profile of the klipspringer antelope (Oreotragus oreotragus) and the harvester ant (Pogonomyrmex rugosus). Its presence in these diverse species suggests a conserved biological role, possibly in chemical communication. However, to date, no dedicated research has fully detailed its biosynthetic origins. Understanding the biosynthesis of such compounds is crucial for several fields, including chemical ecology, drug discovery (as enzymatic pathways can be targets or sources of novel biocatalysts), and metabolic engineering for the production of specialty chemicals.

Given the absence of a defined pathway, this guide proposes a hypothetical route based on the well-characterized catabolism of the essential amino acid isoleucine. The structural similarity between isoleucine's metabolic intermediates and this compound provides a strong foundation for this hypothesis.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound initiates from the amino acid L-isoleucine and proceeds through a series of enzymatic reactions analogous to those found in branched-chain amino acid degradation and fatty acid synthesis. The pathway can be conceptually divided into two main stages:

-

Stage 1: Conversion of L-Isoleucine to (S)-2-Methylbutyryl-CoA. This stage is identical to the initial steps of canonical isoleucine catabolism.

-

Stage 2: Chain Elongation and Ketone Formation. This proposed stage involves a condensation reaction with propionyl-CoA, followed by a series of reductive and dehydrative steps, and finally, the release of the ketone product.

The complete proposed pathway is illustrated in the diagram below.

Enzymatic Steps:

-

Transamination: L-Isoleucine is converted to α-keto-β-methylvalerate by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This reaction transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate.

-

Oxidative Decarboxylation: α-Keto-β-methylvalerate is converted to (S)-2-methylbutyryl-CoA by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This is an irreversible step that removes a carboxyl group as CO2 and attaches Coenzyme A.

-

Condensation: (S)-2-Methylbutyryl-CoA undergoes a Claisen condensation with propionyl-CoA, catalyzed by a Thiolase (specifically, a β-ketoacyl-CoA thiolase), to form 3-keto-5-methylheptanoyl-CoA.[1]

-

First Reduction: The keto group of 3-keto-5-methylheptanoyl-CoA is reduced to a hydroxyl group by a 3-Ketoacyl-CoA Reductase , yielding 3-hydroxy-5-methylheptanoyl-CoA. This reaction typically utilizes NADPH as a cofactor.

-

Dehydration: A water molecule is removed from 3-hydroxy-5-methylheptanoyl-CoA by a 3-Hydroxyacyl-CoA Dehydratase to form an enoyl-CoA intermediate, 5-methylhept-2-enoyl-CoA.[2]

-

Second Reduction: The double bond in 5-methylhept-2-enoyl-CoA is reduced by an Enoyl-CoA Reductase , using NADPH as a cofactor, to produce 5-methylheptanoyl-CoA.[3]

-

Thioester Cleavage and Decarboxylation (Hypothetical): The final step is the conversion of 5-methylheptanoyl-CoA to this compound. This is the most speculative step of the pathway. It could potentially be catalyzed by a specialized thioesterase that facilitates a subsequent decarboxylation, or a single enzyme with both activities. The release of Coenzyme A and a carboxyl group would yield the final ketone product.

Quantitative Data for Analogous Enzymes

Direct kinetic data for the enzymes in the proposed this compound pathway are unavailable. The following table summarizes kinetic parameters for homologous enzymes from various organisms that catalyze similar reactions, providing a baseline for expected enzymatic efficiencies.

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Reference |

| BCAT | Homo sapiens (mitochondrial) | L-Isoleucine | 800 | - | - | [4] |

| BCKDH | Bos taurus (kidney) | α-Keto-β-methylvalerate | 31 | - | 7.7 | [5] |

| Thiolase | Zoogloea ramigera | Acetyl-CoA | 560 | 1100 | - | [6] |

| 3-Ketoacyl-CoA Reductase | Saccharomyces cerevisiae | 3-Oxoacyl-CoA | 10.5 | - | - | [7] |

| 3-Hydroxyacyl-CoA Dehydratase | Homo sapiens (HACD2) | 3-Hydroxyacyl-CoA | - | - | ~0.02 | [8] |

| Enoyl-CoA Reductase | Escherichia coli | trans-2-Enoyl-CoA | - | - | - | [3] |

Experimental Protocols

The validation of the proposed pathway requires the expression and characterization of candidate enzymes. Below are generalized protocols for assaying the activity of key enzyme classes in the pathway.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This is a coupled spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm.

-

Principle: The α-keto acid produced by BCAT is reduced by a specific dehydrogenase, which oxidizes NADH to NAD+.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Isoleucine (substrate)

-

α-Ketoglutarate (co-substrate)

-

NADH

-

Leucine Dehydrogenase (coupling enzyme)

-

Pyridoxal 5'-phosphate (cofactor)

-

Enzyme preparation (cell lysate or purified protein)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-isoleucine, α-ketoglutarate, NADH, and pyridoxal 5'-phosphate.

-

Add the coupling enzyme, Leucine Dehydrogenase.

-

Initiate the reaction by adding the BCAT enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation, which is proportional to BCAT activity.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

This assay measures the production of NADH at 340 nm resulting from the oxidative decarboxylation of the α-keto acid.[9]

-

Principle: The BCKDH complex reduces NAD+ to NADH during the conversion of the α-keto acid to its corresponding acyl-CoA.

-

Reagents:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5

-

α-Keto-β-methylvalerate (substrate)

-

Coenzyme A

-

NAD+

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Enzyme preparation (mitochondrial extract or purified complex)

-

-

Procedure:

-

Combine the assay buffer, substrate, CoA, NAD+, TPP, and MgCl2 in a cuvette.

-

Start the reaction by adding the BCKDH enzyme preparation.

-

Record the increase in absorbance at 340 nm.

-

The rate of NADH formation is directly proportional to the BCKDH activity.

-

Thiolase Activity Assay (Thiolysis Direction)

This is a spectrophotometric assay that follows the disappearance of the enolate anion of the acetoacetyl-CoA magnesium complex at 303 nm.

-

Principle: The thiolytic cleavage of a β-ketoacyl-CoA by Coenzyme A is monitored.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

3-Keto-5-methylheptanoyl-CoA (substrate)

-

Coenzyme A

-

MgCl2

-

Enzyme preparation

-

-

Procedure:

-

Prepare the reaction mixture with assay buffer, substrate, and MgCl2.

-

Initiate the reaction by adding Coenzyme A and the thiolase preparation.

-

Monitor the decrease in absorbance at 303 nm.

-

The rate of absorbance decrease corresponds to the rate of substrate cleavage.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for identifying and characterizing the enzymes of the proposed biosynthetic pathway.

Conclusion

The biosynthesis of this compound in organisms remains an uncharacterized area of metabolic research. The hypothetical pathway presented in this guide, originating from isoleucine catabolism, offers a chemically and biologically plausible route for its formation. This framework provides a roadmap for future research, outlining the key enzymatic players and the experimental approaches required for their identification and characterization. The validation of this pathway will not only illuminate a novel branch of natural product biosynthesis but also has the potential to uncover new biocatalysts for applications in synthetic biology and chemical synthesis. Further investigation, particularly in organisms known to produce this compound, is essential to confirm and refine this proposed metabolic map.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 3. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiolase - Wikipedia [en.wikipedia.org]

- 7. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 8. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmrservice.com [bmrservice.com]

Navigating the Chromatographic Landscape: A Technical Guide to the Kovats Retention Index of 5-Methylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats retention index (RI) of 5-Methylhexan-3-one on various gas chromatography (GC) columns. This document is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this critical analytical parameter for compound identification and method development. We will delve into the quantitative data, detailed experimental protocols, and the logical workflow for determining the Kovats RI.

Understanding the Kovats Retention Index

The Kovats retention index is a dimensionless unit that normalizes retention times in gas chromatography, making them less dependent on analytical conditions such as column length, diameter, film thickness, and carrier gas velocity. This system is based on the retention of the target analyte relative to a series of co-injected n-alkane standards. By converting retention times to a standardized index, researchers can more reliably compare results across different instruments and laboratories.

Quantitative Data: Kovats Retention Index of this compound

The retention behavior of this compound, a ketone with applications in flavor and fragrance chemistry as well as a potential biomarker, varies significantly with the polarity of the GC column's stationary phase. The following tables summarize the reported Kovats retention indices for this compound on different types of GC columns.

Table 1: Kovats Retention Index of this compound on Non-Polar and Semi-Polar GC Columns

| Stationary Phase Type | Column Example(s) | Kovats Retention Index (I) |

| Standard Non-Polar | DB-1, HP-1, SE-30 | 816, 817 |

| Semi-Standard Non-Polar | DB-5, HP-5 | 844.6, 865 |

Table 2: Kovats Retention Index of this compound on Polar GC Columns

| Stationary Phase Type | Column Example(s) | Kovats Retention Index (I) |

| Standard Polar | WAX, Carbowax | 1005, 1067.8 |

Experimental Protocols for Kovats Retention Index Determination

Accurate determination of the Kovats retention index requires a meticulous experimental approach. Below are detailed methodologies for both isothermal and temperature-programmed gas chromatography.

Sample and Standard Preparation

-

Analyte Solution: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane). The concentration should be optimized to produce a sharp, symmetrical peak without overloading the column.

-

n-Alkane Standard Mixture: Prepare a mixture of n-alkanes that bracket the expected retention time of this compound. For example, a mixture of n-octane (C8) to n-dodecane (C12) is often suitable for the expected retention index range.

-

Co-injection: The analyte solution and the n-alkane standard mixture can be co-injected to ensure identical analytical conditions.

Gas Chromatography (GC) System and Conditions

The following are typical starting parameters that should be optimized for the specific instrument and application.

-

Gas Chromatograph: A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

-

Oven Temperature Program:

-

Isothermal Analysis: The oven is held at a constant temperature throughout the run. This method is simpler but may not be suitable for complex mixtures.

-

Temperature-Programmed Analysis: The oven temperature is increased at a controlled rate during the analysis. This is the more common approach for analyzing samples with a range of volatilities. A typical program might be:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp Rate: 5 °C/min to 250 °C

-

Final Temperature: 250 °C, hold for 5 minutes

-

-

-

Detector:

-

FID Temperature: 280 °C

-

MS Transfer Line Temperature: 280 °C (if applicable)

-

Data Acquisition and Calculation

-

Inject the prepared sample (analyte + n-alkanes) into the GC system.

-

Record the retention times (t'R) for the analyte (this compound) and the n-alkanes.

-

Identify the two n-alkanes that elute immediately before and after the analyte. Let their carbon numbers be 'n' and 'N', respectively, and their adjusted retention times be t'R(n) and t'R(N).

-

Calculate the Kovats Retention Index (I) using the appropriate formula:

-

For Isothermal Analysis: I = 100 * [n + (log(t'R(analyte)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))]

-

For Temperature-Programmed Analysis: I = 100 * [n + (t'R(analyte) - t'R(n)) / (t'R(N) - t'R(n))]

-

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index of a compound.

Caption: Workflow for the determination of the Kovats Retention Index.

Influence of GC Column Properties on the Retention of this compound

The choice of GC column is paramount in achieving a desired separation and obtaining a specific Kovats retention index. The interaction between the analyte and the stationary phase dictates the retention behavior.

-

Stationary Phase Polarity: As a ketone, this compound possesses a moderate polarity due to the carbonyl group.

-

On non-polar stationary phases (e.g., 100% dimethylpolysiloxane), separation is primarily based on boiling point. The retention index will be lower.

-

On polar stationary phases (e.g., polyethylene glycol or 'WAX' columns), the polar carbonyl group of the ketone will have a stronger interaction with the polar stationary phase through dipole-dipole interactions. This results in a longer retention time and a significantly higher Kovats retention index compared to non-polar columns.

-

-

Film Thickness: A thicker stationary phase film generally leads to longer retention times and can increase the retention index, particularly for more volatile compounds. This is because the analyte has more stationary phase to interact with as it passes through the column.

-

Column Length and Diameter: While the Kovats index is designed to be independent of these parameters, extreme variations can have minor effects. Longer columns provide more theoretical plates and can improve resolution, while narrower columns can offer faster analysis times.

By understanding these principles and utilizing the provided data and protocols, researchers can effectively employ the Kovats retention index of this compound for robust and reliable analytical measurements.

Navigating the Stereochemical Landscape of 5-Methylhexan-3-one and Its Chiral Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of 5-methylhexan-3-one, a seemingly simple acyclic ketone, and explores the generation of stereoisomers through chemical transformation. While this compound itself is an achiral molecule, its chemical manipulation, particularly through reduction of the carbonyl group, unlocks a chiral center, leading to the formation of enantiomeric products. This transition from achirality to chirality is a fundamental concept in stereochemistry and holds significant importance in the fields of organic synthesis, medicinal chemistry, and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.

The Achiral Nature of this compound

This compound, with the chemical formula C₇H₁₄O, possesses a molecular structure that lacks a stereocenter. A stereocenter, or chiral center, is a carbon atom bonded to four different substituent groups. In the case of this compound, no carbon atom within its structure fulfills this requirement. The carbonyl carbon (C3) is bonded to only three groups (an oxygen atom, an ethyl group, and an isobutyl group), and all other carbon atoms have at least two identical substituents (hydrogen atoms).

Due to this lack of a chiral center, this compound does not exhibit optical activity; it does not rotate the plane of polarized light. The molecule is superimposable on its mirror image, classifying it as achiral.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Chirality | Achiral | [2] |

| Optical Activity | None | [2] |

| Defined Stereocenters | 0 | [2] |

Generation of Chirality: The Reduction of this compound to 5-Methylhexan-3-ol

The introduction of a chiral center into the molecular framework can be readily achieved through the reduction of the carbonyl group of this compound to a hydroxyl group, yielding 5-methylhexan-3-ol. This transformation converts the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon atom. The resulting C3 atom in 5-methylhexan-3-ol is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and an isobutyl group. This newly formed stereocenter means that 5-methylhexan-3-ol can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-5-methylhexan-3-ol and (S)-5-methylhexan-3-ol based on the Cahn-Ingold-Prelog priority rules.

Stereoisomers of 5-Methylhexan-3-ol

Table 2: Properties of 5-Methylhexan-3-ol Stereoisomers

| Property | (R)-5-methylhexan-3-ol | (S)-5-methylhexan-3-ol | Reference |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | [3][4] |

| Molecular Weight | 116.20 g/mol | 116.20 g/mol | [3][4] |

| Chirality | Chiral | Chiral | [3][4] |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

Experimental Protocols for the Synthesis and Separation of 5-Methylhexan-3-ol Stereoisomers

The preparation and separation of the enantiomers of 5-methylhexan-3-ol are of significant interest for applications requiring enantiomerically pure compounds. Key experimental strategies include enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis via Asymmetric Reduction

Enantioselective reduction of the prochiral this compound allows for the direct synthesis of one enantiomer of 5-methylhexan-3-ol in excess. A widely used and effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

Detailed Experimental Protocol: Asymmetric Reduction of this compound using a CBS Catalyst

This protocol is based on established procedures for the stereoselective reduction of ketones.

Objective: To synthesize enantiomerically enriched (S)- or (R)-5-methylhexan-3-ol.

Materials:

-

This compound

-

(S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF.

-

Addition of Catalyst and Substrate: The (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution is added to the THF. The solution is cooled to a suitable temperature (e.g., 0 °C or -20 °C). This compound is then added dropwise to the stirred catalyst solution.

-

Addition of Reducing Agent: The borane solution (BMS or Borane-THF) is added slowly and dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting ketone.

-

Quenching: Once the reaction is complete, the excess borane is quenched by the slow and careful addition of methanol at low temperature.

-

Workup: The mixture is allowed to warm to room temperature. 1 M HCl is added, and the mixture is stirred. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol. Further purification can be achieved by distillation or column chromatography.

Expected Outcome: This procedure is expected to yield the corresponding enantiomer of 5-methylhexan-3-ol with a significant enantiomeric excess (e.e.). The specific e.e. will depend on the precise reaction conditions and the chosen catalyst.

Chiral Resolution of Racemic 5-Methylhexan-3-ol

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 5-methylhexan-3-ol, which can be prepared by the reduction of this compound using an achiral reducing agent such as sodium borohydride. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of 5-Methylhexan-3-ol Enantiomers

This protocol provides a general framework for developing a chiral HPLC method.

Objective: To separate the (R)- and (S)-enantiomers of 5-methylhexan-3-ol.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the resolution of chiral alcohols.

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

Racemic 5-methylhexan-3-ol standard.

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. A screening of different polysaccharide-based columns is recommended to find the optimal stationary phase for baseline separation.

-

Mobile Phase Optimization: A mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Method Development:

-

Prepare a standard solution of racemic 5-methylhexan-3-ol in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the standard solution and monitor the elution profile with the UV detector (wavelength selection may require optimization, or a refractive index detector can be used if the analyte has a poor chromophore).

-

Adjust the mobile phase composition and flow rate to optimize the separation of the two enantiomeric peaks.

-

-

Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The enantiomeric excess of a non-racemic sample can be determined by integrating the peak areas.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Typical Value/Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |